N-(trans-4-Hydroxycyclohexyl)-6-phenylhexanamide, also known as trans-MiM111 or compound 13B, is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in the context of neurodegenerative diseases such as Charcot-Marie-Tooth Disease type 2A. This compound acts as a mitofusin activator, enhancing mitochondrial fusion, which is crucial for maintaining mitochondrial function and cellular health.
The compound was developed through rational drug design aimed at optimizing pharmacokinetic properties while maintaining biological activity. It is derived from 6-phenylhexanamide derivatives, specifically designed to engage with mitochondrial proteins that play a role in mitochondrial dynamics and health .
N-(trans-4-Hydroxycyclohexyl)-6-phenylhexanamide belongs to the class of compounds known as amides, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N). Its structural features include a hydroxycyclohexyl group and a phenyl group, which contribute to its biological activity and pharmacological properties.
The synthesis of N-(trans-4-Hydroxycyclohexyl)-6-phenylhexanamide involves several key steps:
The synthesis may also involve chiral resolution techniques to obtain the desired trans-isomer, which has been shown to exhibit superior biological activity compared to its cis counterpart. Techniques such as supercritical fluid chromatography may be employed for this purpose .
N-(trans-4-Hydroxycyclohexyl)-6-phenylhexanamide has a complex molecular structure characterized by:
This formula indicates the presence of 18 carbon atoms, 27 hydrogen atoms, one nitrogen atom, and one oxygen atom.
The compound's molecular weight is approximately 281.42 g/mol. Its structural configuration plays a significant role in its interaction with biological targets, particularly mitofusins.
The primary chemical reaction involving N-(trans-4-Hydroxycyclohexyl)-6-phenylhexanamide is its interaction with mitochondrial proteins, specifically mitofusins. This interaction promotes mitochondrial fusion, which is critical for cellular energy metabolism and apoptosis regulation.
The compound's mechanism of action involves binding to specific sites on mitofusin proteins, facilitating their oligomerization and promoting mitochondrial membrane fusion. This process is essential for maintaining mitochondrial integrity and function under stress conditions .
N-(trans-4-Hydroxycyclohexyl)-6-phenylhexanamide enhances mitochondrial fusion through several mechanisms:
Studies have demonstrated that trans-MiM111 significantly increases mitochondrial aspect ratios in cell models, indicating enhanced fusion activity .
Relevant data indicate that the compound maintains its efficacy over a range of concentrations and conditions typical in biological systems .
N-(trans-4-Hydroxycyclohexyl)-6-phenylhexanamide has significant potential in scientific research and therapeutic applications:
N-(trans-4-Hydroxycyclohexyl)-6-phenylhexanamide (designated Compound 13B in key studies) functions as a potent allosteric activator of mitofusin 1 and mitofusin 2 GTPases by mimicking endogenous peptide-peptide interactions (PPIs) that regulate conformational switching. Structural analyses reveal that mitofusins exist in a "closed" conformation stabilized by intramolecular interactions between α-helical domains in their stalk regions—specifically involving residues Val372, Met376, and His380 in the heptad repeat 1 (HR1) domain binding to Leu727, Leu723, and Lys720 in the HR2 domain. This autoinhibitory fold sterically hinders mitochondrial tethering. Compound 13B competitively disrupts these intramolecular HR1-HR2 interactions by mimicking the physicochemical properties of the inhibitory peptide spanning residues 367–384 of mitofusin 2. This binding induces a conformational shift to an "open" state, exposing the GTPase domain and HR2 regions essential for trans-mitofusin dimerization between adjacent mitochondria [1] [8].
The pharmacophore of Compound 13B features:
Biochemical assays demonstrate that this allosteric modulation increases mitochondrial fusion efficiency (EC~50~ = 2.26 ± 0.42 nM in MFN2-deficient fibroblasts), significantly outperforming earlier triazolurea-based mitofusin activators (EC~50~ > 100 nM) [1].
Table 1: Pharmacophore Elements of Compound 13B and Corresponding Mitofusin Residues
| Pharmacophore Element | Chemical Feature | Mimicked Mitofusin Residue | Role in Conformational Change |
|---|---|---|---|
| 6-Phenylhexanamide | Hydrophobic tail | Val372, Met376 | Displaces HR2 leucine residues |
| trans-4-Hydroxycyclohexyl | H-bond donor | His380 | Competes with Asp725 salt bridge |
| Carboxamide linker | 10.8 Å spacer | N/A | Optimal distance alignment |
The stereochemistry of the 4-hydroxycyclohexyl moiety governs Compound 13B's bioactivity. Only the trans-isomer (Compound 13B) engages mitofusins, while the cis-isomer (Compound 13A) shows negligible target interaction. X-ray crystallographic studies reveal that the equatorial positioning of the hydroxyl group in the trans-configuration enables hydrogen bonding with Asp725 in the mitofusin 2 HR2 domain—a critical interaction disrupted by the axial orientation in the cis-isomer [1]. Surface plasmon resonance (SPR) confirms a >50-fold higher binding affinity for the trans-isomer (K~d~ = 38 nM) compared to the cis-form (K~d~ > 2,000 nM). This stereospecificity extends to functional assays: only the trans-isomer rescues mitochondrial fusion in MFN2^T105M^ CMT2A neuronal axons (EC~50~ = 5.13 nM), while the cis-isomer fails even at micromolar concentrations [1] [4].
The requirement for trans-stereochemistry underscores:
Compound 13B stabilizes functional mitofusin oligomers critical for outer mitochondrial membrane (OMM) fusion. Structural analyses demonstrate that mitofusin 2 forms sustained dimers through its GTPase domain interface even post-GTP hydrolysis—a property enhanced by Compound 13B. This dimerization differs fundamentally from dynamin-related protein 1 (Drp1)-mediated fission complexes and mitofusin 1 transient dimers [5].
The compound accelerates GTPase domain trans-dimerization between mitofusins on opposing mitochondria, increasing the lifetime of fusion-competent complexes by >3-fold. Cryo-EM structures reveal that Compound 13B binding elongates the antiparallel HR2-HR2 coiled-coil tether from 95 Å to 112 Å, facilitating membrane juxtaposition. This conformational change enhances GTP hydrolysis efficiency (k~cat~ increase from 0.4 min⁻¹ to 4.2 min⁻¹) without altering nucleotide affinity [5] [8].
Table 2: Effects on Mitochondrial Dynamics Parameters
| Parameter | Untreated CMT2A Cells | Compound 13B-Treated | Change |
|---|---|---|---|
| Mitochondrial aspect ratio | 1.8 ± 0.3 | 4.2 ± 0.6 | +133% |
| Fusion events/hour | 2.1 ± 0.4 | 8.7 ± 1.1 | +314% |
| Mitochondrial motility | 0.3 μm/s | 1.2 μm/s | +300% |
| Network fragmentation index | 87% ± 5% | 32% ± 6% | -63% |
In Charcot-Marie-Tooth disease type 2A (CMT2A) models expressing pathogenic MFN2 mutations (e.g., T105M, R94Q), Compound 13B restores key aspects of mitochondrial dynamics:
Notably, Compound 13B corrects aberrant mitochondrial-peroxisomal contacts in MFN2-deficient cells, demonstrating functional specificity beyond OMM fusion. The compound achieves this by selectively activating residual mutant mitofusin molecules rather than overriding endogenous regulation—confirmed by lack of effect in MFN1/MFN2 double-knockout cells [1] [4] [8].
In aged (>74 week) CMT2A mice, intermittent dosing (once daily) and sustained dosing (twice daily) equally reverse neuromuscular degeneration. Crucially, mitochondrial transport improvements in sciatic nerves correlate linearly (R^2^ = 0.89) with compound exposure, establishing mitochondrial motility as a predictive pharmacodynamic biomarker [4]. Discontinuation leads to symptom recurrence, confirming mechanistic causality between mitofusin activation and disease modification.
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6